![molecular formula C22H25N3O B2612988 N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide CAS No. 1181505-13-4](/img/structure/B2612988.png)
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is a complex organic compound characterized by its unique structural features, including a cyanocyclopentyl group and a diphenylmethylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide typically involves multiple steps:
-
Formation of the Cyanocyclopentyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclopentyl intermediate. This can be achieved through the reaction of cyclopentanone with cyanide sources such as sodium cyanide under basic conditions.
-
Introduction of the Diphenylmethylamino Group: : The next step involves the introduction of the diphenylmethylamino group. This is typically done through a nucleophilic substitution reaction where the cyanocyclopentyl intermediate reacts with diphenylmethylamine in the presence of a suitable base like sodium hydride.
-
Acetamide Formation: : The final step is the formation of the acetamide group. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide can undergo oxidation reactions, particularly at the diphenylmethyl group, leading to the formation of corresponding ketones or alcohols.
-
Reduction: : The compound can be reduced, especially at the cyano group, to form primary amines.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group, where the amide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted acetamides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science or materials engineering.
Mecanismo De Acción
The mechanism by which N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(ethyl)amino]acetamide
- N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]propionamide
Uniqueness
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-[benzhydryl(methyl)amino]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-25(16-20(26)24-22(17-23)14-8-9-15-22)21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,21H,8-9,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKFTPTXKXUKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
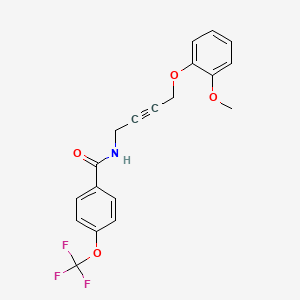
![4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2612908.png)
![3,5-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2612909.png)
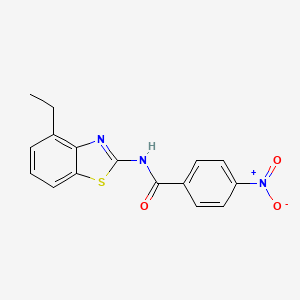
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione](/img/structure/B2612913.png)
![2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2612917.png)
![(Z)-3-chloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2612919.png)
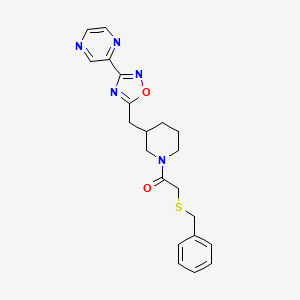
![Ethyl 2-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2612921.png)
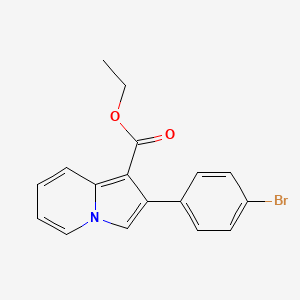
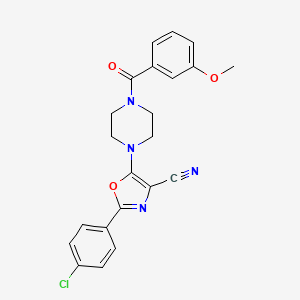
![1-Methyl-4-({3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)pyrrolidin-2-one](/img/structure/B2612926.png)
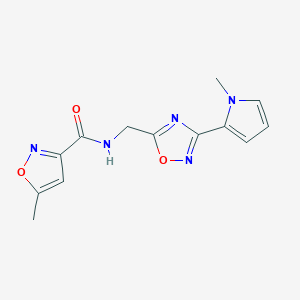
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)
